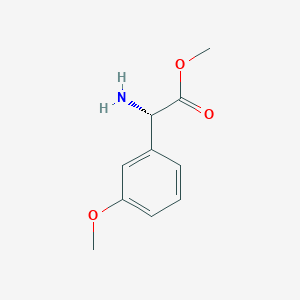

methyl (2S)-2-amino-2-(3-methoxyphenyl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl (2S)-2-amino-2-(3-methoxyphenyl)acetate is an organic compound with the molecular formula C10H13NO3 It is a derivative of phenylalanine, where the phenyl group is substituted with a methoxy group at the meta position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-2-amino-2-(3-methoxyphenyl)acetate typically involves the following steps:

Starting Material: The synthesis begins with the commercially available 3-methoxybenzaldehyde.

Formation of the Intermediate: The aldehyde group of 3-methoxybenzaldehyde is converted to the corresponding amino acid derivative through a series of reactions, including reductive amination.

Esterification: The amino acid derivative is then esterified using methanol and an acid catalyst to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-amino-2-(3-methoxyphenyl)acetate undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of a phenol derivative.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The amino group can undergo substitution reactions with various electrophiles to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: Formation of 3-hydroxyphenylalanine derivatives.

Reduction: Formation of the corresponding alcohol.

Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Methyl (2S)-2-amino-2-(3-methoxyphenyl)acetate has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Biological Studies: It is used in studies related to enzyme-substrate interactions and protein-ligand binding.

Industrial Applications: It is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of methyl (2S)-2-amino-2-(3-methoxyphenyl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy group enhances its binding affinity to these targets, leading to various biological effects. The compound may also undergo metabolic transformations, resulting in active metabolites that contribute to its overall activity.

Comparison with Similar Compounds

Similar Compounds

Phenylalanine: The parent compound without the methoxy substitution.

Tyrosine: A similar compound with a hydroxyl group instead of a methoxy group.

Methoxyphenylalanine: A compound with the methoxy group at a different position on the phenyl ring.

Uniqueness

Methyl (2S)-2-amino-2-(3-methoxyphenyl)acetate is unique due to the specific position of the methoxy group, which influences its chemical reactivity and biological activity. This positional isomerism can lead to differences in binding affinity, metabolic stability, and overall pharmacological profile compared to its analogs.

Biological Activity

Methyl (2S)-2-amino-2-(3-methoxyphenyl)acetate, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities. This article delves into its synthesis, biological evaluations, and the mechanisms underlying its pharmacological effects.

1. Chemical Structure and Synthesis

This compound is characterized by a methoxyphenyl group and an amino acid backbone. The synthesis typically involves the reaction of 3-methoxyphenylacetate with appropriate amine precursors, resulting in a compound that can exhibit various biological activities. For instance, the compound can be synthesized through methods involving acylation reactions or via the use of coupling agents in organic synthesis .

2.1 Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit cytotoxic effects against several cancer cell lines, including:

- MCF-7 (Breast Cancer Cells) : The compound demonstrated significant growth inhibition with an IC50 value indicating its effectiveness in targeting these cells.

- HCT-116 (Colorectal Carcinoma Cells) : Similar cytotoxicity was observed, suggesting a broad spectrum of activity against different cancer types .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

The mechanism by which this compound exerts its anticancer effects may involve:

- Inhibition of Microtubule Assembly : Compounds similar to this compound have been reported to disrupt microtubule dynamics, leading to apoptosis in cancer cells .

- Caspase Activation : Studies indicate that treatment with this compound can enhance caspase-3 activity, a critical factor in the apoptotic pathway .

3.1 Antioxidant Properties

Research has indicated that derivatives of this compound possess antioxidant properties, which can help mitigate oxidative stress in cells. This activity is crucial for protecting cells from damage caused by free radicals and may contribute to its overall therapeutic profile .

3.2 Anti-inflammatory Effects

The compound has also shown promise in reducing inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases. This effect is often mediated through the modulation of cytokine production and signaling pathways involved in inflammation .

4. Case Studies

Case Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of this compound on various cancer cell lines using MTT assays. The results indicated a dose-dependent response with significant inhibition at concentrations above 5 µM.

Case Study 2: Mechanistic Insights

Another investigation focused on the molecular mechanisms involved in the apoptosis induced by this compound. Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating apoptosis, alongside upregulation of pro-apoptotic proteins.

5. Conclusion

This compound represents a promising candidate for further research due to its diverse biological activities, particularly its anticancer potential and ability to modulate oxidative stress and inflammation. Continued exploration into its mechanisms of action and therapeutic applications could pave the way for new treatments in oncology and beyond.

Properties

Molecular Formula |

C10H13NO3 |

|---|---|

Molecular Weight |

195.21 g/mol |

IUPAC Name |

methyl (2S)-2-amino-2-(3-methoxyphenyl)acetate |

InChI |

InChI=1S/C10H13NO3/c1-13-8-5-3-4-7(6-8)9(11)10(12)14-2/h3-6,9H,11H2,1-2H3/t9-/m0/s1 |

InChI Key |

KCVSBDOYFPXLAI-VIFPVBQESA-N |

Isomeric SMILES |

COC1=CC=CC(=C1)[C@@H](C(=O)OC)N |

Canonical SMILES |

COC1=CC=CC(=C1)C(C(=O)OC)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.